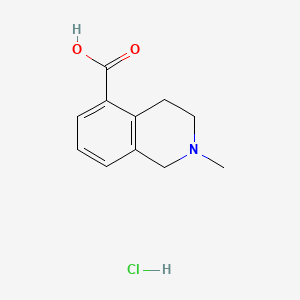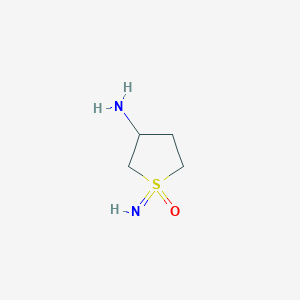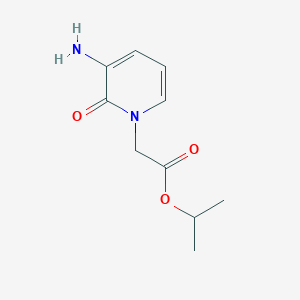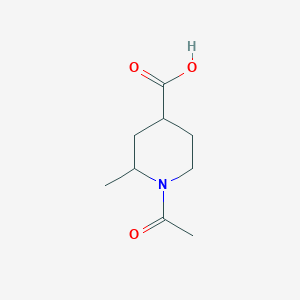![molecular formula C8H9NO2 B13491569 (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R,6S)-8-azatricyclo[4300,2,5]nonane-7,9-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions, which are crucial for forming the tricyclic core of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and protein folding. Its rigid structure can serve as a model for understanding molecular conformations.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione: shares similarities with other tricyclic compounds, such as tricyclo[4.3.0.0,2,5]nonane derivatives.
Noble gas compounds: These compounds, like xenon hexafluoride, also exhibit unique chemical properties due to their structure.
Uniqueness
What sets this compound apart is its specific tricyclic framework, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)/t3-,4+,5+,6- |
InChI Key |
UNCWVIOWSVTJGX-GUCUJZIJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O |
Canonical SMILES |
C1CC2C1C3C2C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)

![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)


